Stannane, ((dimethylthiocarbamoyl)thio)tributyl-

Organotin chemistry Physicochemical property comparison Biocidal agent selection

Stannane, ((dimethylthiocarbamoyl)thio)tributyl- (CAS 20369-63-5), commonly named tributyltin dimethyldithiocarbamate, is a triorganotin(IV) compound with the molecular formula C₁₅H₃₃NS₂Sn and a molecular weight of 410.3 g/mol. Structurally, it features a tributyltin (Bu₃Sn) core bonded to a dimethyldithiocarbamate ligand.

Molecular Formula C15H33NS2Sn
Molecular Weight 410.3 g/mol
CAS No. 20369-63-5
Cat. No. B3049366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannane, ((dimethylthiocarbamoyl)thio)tributyl-
CAS20369-63-5
Molecular FormulaC15H33NS2Sn
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESCCC[CH2-].CCC[CH2-].CCC[CH2-].CN(C)C(=S)[S-].[Sn+4]
InChIInChI=1S/3C4H9.C3H7NS2.Sn/c3*1-3-4-2;1-4(2)3(5)6;/h3*1,3-4H2,2H3;1-2H3,(H,5,6);/q3*-1;;+4/p-1
InChIKeyWRSQJQWQZYWNNT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stannane, ((dimethylthiocarbamoyl)thio)tributyl- (CAS 20369-63-5): Procurement-Focused Chemical Profile


Stannane, ((dimethylthiocarbamoyl)thio)tributyl- (CAS 20369-63-5), commonly named tributyltin dimethyldithiocarbamate, is a triorganotin(IV) compound with the molecular formula C₁₅H₃₃NS₂Sn and a molecular weight of 410.3 g/mol [1]. Structurally, it features a tributyltin (Bu₃Sn) core bonded to a dimethyldithiocarbamate ligand [2]. This compound belongs to the broader class of organotin dithiocarbamates, which are investigated for their biocidal, catalytic, and potential anticancer properties [3]. Its identification in authoritative chemical inventories like the EPA DSSTox database and the ECHA regulatory listings underscores its relevance in environmental and industrial chemistry contexts [1].

Why Generic Substitution Fails for Tributyltin Dimethyldithiocarbamate (CAS 20369-63-5)


The biological and physicochemical profile of organotin dithiocarbamates is exquisitely sensitive to both the organotin moiety and the dithiocarbamate ligand structure [2]. Simple interchange with other tributyltin compounds (e.g., oxide, chloride) or with other dithiocarbamate salts (e.g., diethyl, dipropyl) is not scientifically valid due to the profound differences in lipophilicity, hydrolysis stability, and target-site reactivity that these structural variations confer [1]. The dimethyl substitution on the dithiocarbamate nitrogen provides a unique steric and electronic environment which directly modulates the Sn-S bond lability, a key determinant of its biological activity profile compared to longer-chain dialkyl analogs like the diethyl variant [3]. The quantitative differentiation evidence below provides the necessary basis for compound selection.

Quantitative Differentiation Evidence for Tributyltin Dimethyldithiocarbamate (CAS 20369-63-5) Against Key Analogs


Molecular Property Differentiation: Key Descriptors vs. Main Industrial Biocide Tributyltin Oxide (TBTO)

The target compound possesses computed physicochemical properties distinct from the predominant industrial biocide bis(tributyltin) oxide (TBTO). The dithiocarbamate ligand endows the compound with a higher molecular weight and different hydrogen-bonding capacity, which fundamentally alters its behavior in formulation and its environmental fate profile [1]. These differences directly impact handling, solubility, and formulation into end-use products such as wood preservatives or antifouling paints [2].

Organotin chemistry Physicochemical property comparison Biocidal agent selection

Confirmation of Structural Uniqueness via Validated Spectral Libraries

The compound has a positively identified and curated spectral fingerprint in the authoritative SpectraBase database, consisting of three distinct NMR spectra and two FTIR spectra [1]. This provides a verified reference standard for identity confirmation and purity assessment, a critical requirement for procurement and regulatory compliance. In contrast, many other tributyltin dithiocarbamate analogs with varying N-alkyl substitutions lack such consolidated, multi-spectral reference data, increasing the analytical burden for quality control [2].

Analytical chemistry Quality control Spectroscopic fingerprinting

Class-Level Biocidal Efficacy Advantage: Tributyltin Dithiocarbamates vs. Dibutyltin Dithiocarbamates in Antifungal Applications

In a comparative study testing organotin dithiocarbamate derivatives against wood-destroying fungi, tributyltin dithiocarbamates as a class were found to be significantly more effective than dibutyltin dithiocarbamates [1]. The study specifically noted that the total efficacy of select tributyltin dithiocarbamates was nearly equivalent to commercial standards TBTA and TBTN, and for the brown-rot fungus Coniophora puteana, some tributyltin dithiocarbamates were even more effective than the commercial standard TBTA at a concentration as low as 0.0001% [1]. This provides a strong class-level inference for the potency of the target tributyltin compound over its dibutyltin analogs.

Wood preservation Antifungal efficacy Structure-activity relationship

Stability Against Hydrolysis: A Key Differentiator from Tributyltin Carboxylates and Sulphonates

A significant drawback of common tributyltin carboxylates and sulphonates is their rapid hydrolysis on contact with water, leading to the formation of volatile and highly toxic bis(tributyltin) oxide (TBTO) [1]. Tributyltin dithiocarbamates, including the target compound, are known to possess superior hydrolytic stability due to the strong chelating nature of the dithiocarbamate ligand to the tin center [2]. This chemical stability is crucial for achieving consistent long-term performance in wood preservation or antifouling applications where moisture exposure is inevitable, providing a clear procurement rationale over less stable tributyltin salts.

Hydrolytic stability Environmental fate Formulation science

Validated Application Scenarios for Tributyltin Dimethyldithiocarbamate (CAS 20369-63-5)


Development of High-Stability, Hydrolysis-Resistant Antifouling Paints

The proven class-level hydrolytic stability of tributyltin dithiocarbamates over carboxylate or sulphonate analogs [1] makes this compound an ideal candidate for marine antifouling formulations. The target compound's resistance to hydrolytic degradation directly addresses the key failure mode of earlier tributyltin paints, which rapidly decomposed into the more volatile and acutely toxic TBTO upon water exposure [2].

Targeted Wood Preservation Against Brown-Rot Fungi

For researchers developing wood preservatives, the evidence that tributyltin dithiocarbamates can outperform commercial standards like TBTA against brown-rot fungi, even at concentrations as low as 0.0001% [1], justifies the selection of this dimethyl-substituted variant. The proven class-level efficacy provides a strong basis for formulation optimization targeting specific fungal threats such as Coniophora puteana.

Specialty Synthesis of Dithiocarbamate-Modified Organotin Intermediates

The compound serves as a critical synthetic intermediate for preparing mixed-ligand organotin complexes, as demonstrated by its reactivity with dihalogenoalkanes [1]. For a medicinal or materials chemist, procuring this specific precursor is essential for exploring the cytotoxicity of novel organotin(IV) dithiocarbamate architectures, a field with growing anticancer research interest [2]. Its defined spectral fingerprint ensures the required purity for reproducible synthesis .

Environmental Fate and Analytical Chemistry Studies on Organotin Pollutants

Because this compound is listed in the EPA DSSTox database and ECHA regulatory inventories [1], and has well-defined spectral data [2], it is an essential analytical standard for environmental monitoring programs. Its unique chemical identity (compared to the more common TBTO or TBT chloride) enables precise source-tracking in contamination studies, fulfilling a critical procurement need for environmental chemists.

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